molecular formula C20H29NO5 B14794653 Tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B14794653
M. Wt: 363.4 g/mol
InChI Key: IJTMTCBOXNAACY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a tert-butyl ester group, and a phenylmethoxypropyl side chain, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or methylene chloride .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

Tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for studying complex reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMTCBOXNAACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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